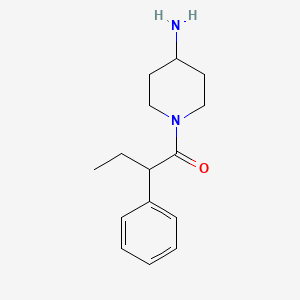

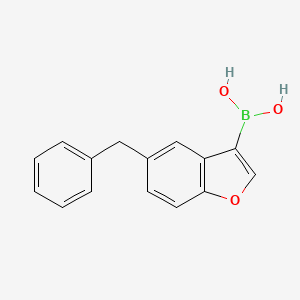

![molecular formula C23H23N5O3S2 B2373873 Ethyl-2-(2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat CAS No. 852143-22-7](/img/structure/B2373873.png)

Ethyl-2-(2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H23N5O3S2 and its molecular weight is 481.59. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle in der Medizinischen Chemie

Thiophen-basierte Analoga, wie die in Frage stehende Verbindung, stehen im Fokus einer wachsenden Zahl von Wissenschaftlern aufgrund ihres Potenzials als biologisch aktive Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortgeschrittene Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .

Antikrebs-Eigenschaften

Moleküle mit dem Thiophen-Ringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebs . Das Vorhandensein des Indol-Anteils, der ein bedeutendes heterocyclisches System in Naturprodukten und Medikamenten ist, verstärkt das biologische Potenzial dieser Verbindungen weiter .

Entzündungshemmende Eigenschaften

Thiophen-Derivate haben entzündungshemmende Eigenschaften gezeigt . Beispielsweise ist Suprofen, das ein 2-substituiertes Thiophen-Gerüst aufweist, als nichtsteroidales Antirheumatikum bekannt .

Antimikrobielle Eigenschaften

Thiophen-Derivate zeigen auch antimikrobielle Eigenschaften . Die Indol-Derivate, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften .

Industrielle Chemie und Anwendungen in der Materialwissenschaft

Thiophen-Derivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt .

Rolle in organischen Halbleitern

Thiophen-vermittelte Moleküle spielen eine prominente Rolle bei der Weiterentwicklung organischer Halbleiter .

Organische Feldeffekttransistoren (OFETs)

Thiophen-Derivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet .

Organische Leuchtdioden (OLEDs)

Thiophen-Derivate werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, in general, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to inhibit or modulate their function, leading to these therapeutic effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Based on the known biological activities of indole derivatives , it can be speculated that this compound may have potential therapeutic effects such as antiviral, anti-inflammatory, and anticancer activities.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S2/c1-3-31-22(30)19-14-8-6-10-17(14)33-21(19)25-18(29)12-32-23-27-26-20(28(23)2)15-11-24-16-9-5-4-7-13(15)16/h4-5,7,9,11,24H,3,6,8,10,12H2,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAWHUDRTCCXHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2373790.png)

![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)

![Ethyl 4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)

![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)